molecular formula C11H11BrN4O2 B10813770 (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone

(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone

Cat. No.: B10813770
M. Wt: 311.13 g/mol
InChI Key: PZYUJIUSALQNPF-UHFFFAOYSA-N
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Description

(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6-position and a morpholin-4-ylmethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at specific positions. One common method involves the condensation of aminopyrazoles with various carbonyl compounds such as aldehydes or ketones under acidic or basic conditions . The bromination at the 6-position can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent . The morpholin-4-ylmethanone group can be introduced via nucleophilic substitution reactions using morpholine and a suitable electrophile .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing cost-effective reagents and solvents .

Mechanism of Action

The mechanism of action of (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Properties

IUPAC Name

(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c12-8-6-13-10-5-9(14-16(10)7-8)11(17)15-1-3-18-4-2-15/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYUJIUSALQNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN3C=C(C=NC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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